2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

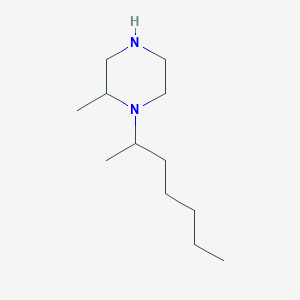

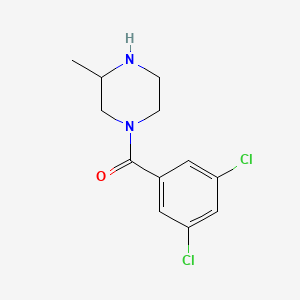

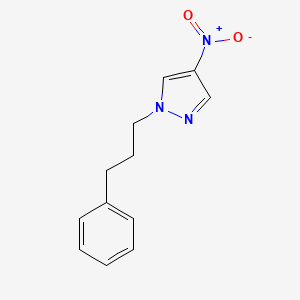

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, also known as DMMP, is a compound that belongs to the class of designer drugs called cathinones. It has a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, has been a focus in recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another field of medicinal chemistry involves the synthesis of antidepressant molecules through metal-catalyzed procedures, where different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is represented by the molecular formula C11H22N2O .Applications De Recherche Scientifique

Role in Synthetic Opioids

“2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one” is a part of the acyl piperazine opioids, also referred to as cinnamylpiperazines or AP-series opioids . These are a group of potent new synthetic opioids (NSO) that have been recently detected in drug seizures internationally . They activate µ opioid receptors, leading to dose-dependent adverse effects, including potentially fatal respiratory depression .

Potential Substitute for Fentanyl

With the reduction in availability of heroin obtained from Afghanistan, there is increasing concern that the European and UK illicit opioid markets may shift to illicitly synthesized NSO . A reduction in fentanyl precursor availability may prompt illicit drug suppliers to seek alternative NSO, whose precursors are not yet captured by drug legislation . In this context, “2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one” could be a potential substitute.

Public Health Threat

The Advisory Council on the Misuse of Drugs (ACMD) has recently provided advice to government on the potential risks to public health from the use of highly potent NSO, including "2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one" . These drugs are associated with a high potential for addiction and dependence .

Role in Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . As “2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one” contains an indole nucleus, it could potentially be used in the synthesis of these derivatives.

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given its indole nucleus, “2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one” could potentially be used in the development of antiviral agents.

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . “2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one”, with its indole nucleus, could potentially be used in the synthesis of these drugs.

Propriétés

IUPAC Name |

2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUPVSPVPVLWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)